2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The molecule features:
Properties
Molecular Formula |
C11H10BrN3OS2 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10BrN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,16) |
InChI Key |
GVPNCUUUIXYOOD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethyl bromide in the presence of a base such as sodium hydroxide.
Bromination of Benzamide: The benzamide moiety is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Coupling Reaction: The final step involves coupling the brominated benzamide with the ethylsulfanyl-thiadiazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the thiadiazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Scientific Research Applications
2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may also interact with metal ions or other cofactors, affecting various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Ring
Key Insight : Bromine at the ortho position (as in the target compound) optimizes activity, likely due to enhanced hydrophobic interactions and steric stabilization in target binding pockets .
Variations in the Thiadiazole Substituents
Key Insight: Ethylsulfanyl provides an optimal balance between lipophilicity and steric bulk, favoring bioavailability compared to bulkier (e.g., benzylsulfanyl) or polar (e.g., amino) groups .
Spectroscopic and Physicochemical Properties
Key Insight : The bromine atom in the target compound induces distinct deshielding in ¹H NMR (δ >7.5 ppm for aromatic protons), while the ethylsulfanyl group contributes to C-S stretching bands near 650 cm⁻¹ in IR .
Biological Activity
2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. The structural characteristics of thiadiazoles contribute significantly to their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on various studies and data.
Chemical Structure and Properties
The compound's molecular formula is C10H10BrN3S2, with a molecular weight of approximately 300.24 g/mol. The presence of the bromine atom and the ethylsulfanyl group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Studies have shown that thiadiazole derivatives exhibit significant antibacterial properties. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The derivatives containing bromine substituents showed enhanced activity compared to their non-brominated counterparts .
Anticancer Properties
Thiadiazole compounds have been investigated for their anticancer potential. Research indicates that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction mediated through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes.
- DNA Interaction : It may intercalate into DNA strands, disrupting replication in cancer cells.
- Receptor Modulation : The compound can modulate receptor activity involved in cell signaling pathways related to growth and inflammation.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodology :
- Alkylation and Cyclization : React 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine with 2-bromobenzoyl chloride in pyridine under controlled temperatures (e.g., 273 K to room temperature). Purify via ethanol recrystallization (yield: ~95%) .
- Alternative Pathways : Use heterocyclic coupling agents (e.g., cyanomethylene derivatives) to introduce functional groups, as demonstrated in analogous thiadiazole syntheses .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) using SHELX software .
- Spectroscopy : Confirm structure via:
- ¹H NMR : Peaks at δ 7.49–8.01 ppm (aromatic protons), δ 4.78 ppm (CH₂) .
- IR : Absorbance bands for amide C=O (~1670 cm⁻¹) and thiadiazole rings (~1540 cm⁻¹) .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray Diffraction | Planar thiadiazole ring; N–H⋯O hydrogen bonds | |
| ¹H NMR | Aromatic multiplicity at δ 7.49–8.01 ppm |
Q. What initial biological activities have been reported for this compound?
- Findings :
- Antimicrobial Activity : Demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus) and Candida albicans (MIC: 12.5 µg/mL) .
- Anticancer Potential : Analogous thiadiazoles show GI₅₀ values of 2–10 µM against SK-MEL-2 and MCF-7 cell lines via ERK/AKT pathway inhibition .
Advanced Research Questions
Q. How can computational methods predict and optimize the biological activity of this compound?
- Approaches :
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with targets like 15-lipoxygenase (15-LOX) or EGFR. Prioritize compounds with binding energies < -8 kcal/mol .
- ADMET Prediction : Apply QikProp to assess oral bioavailability (e.g., % human oral absorption >70%) and toxicity (e.g., CNS activity < -2) .
Q. How do structural modifications influence the anticancer activity of thiadiazole derivatives?
- Structure-Activity Relationship (SAR) :
- Substituent Effects :
- Electron-deficient groups (e.g., -Br, -CN) enhance apoptosis via ROS generation .
- Hydrophobic moieties (e.g., benzamide) improve membrane permeability .
- Data Contradictions :
- Some derivatives show higher potency against leukemia (HL-60) than solid tumors, possibly due to differential uptake .
- Table : SAR Trends in Analogous Compounds
| Substituent | Activity (GI₅₀, µM) | Mechanism | Reference |
|---|---|---|---|
| -Br (para position) | 2.1 (MCF-7) | AKT/ERK inhibition | |
| -OCH₃ | 8.5 (SK-MEL-2) | Cell cycle arrest (G2/M) |
Q. How can researchers resolve contradictions in reported biological data across studies?
- Strategies :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 vs. HeLa) and control compounds (e.g., Adriamycin) .
- Dose-Response Analysis : Compare IC₅₀ values under identical conditions (e.g., 48-hr exposure vs. 72-hr) .
Key Resources for Methodological Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
